

2-Amino-3-ethoxypyrazine CAS number and identifiers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-3-ethoxypyrazine

Cat. No.: B113219

[Get Quote](#)

2-Amino-3-ethoxypyrazine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Amino-3-ethoxypyrazine**, a heterocyclic amine of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document leverages information on closely related analogs to provide insights into its potential properties, synthesis, and characterization.

Chemical Identifiers and Properties of Related Pyrazines

While a specific CAS number for **2-Amino-3-ethoxypyrazine** is not readily available in public databases, an examination of structurally similar pyrazine derivatives can provide valuable context for its expected chemical and physical properties. The following table summarizes key identifiers for several related compounds.

Compound Name	CAS Number	Molecular Formula	IUPAC Name
2-Amino-3-methylpyrazine	19838-08-5	C ₅ H ₇ N ₃	3-methylpyrazin-2-amine
2-Ethoxy-3-methylpyrazine	32737-14-7	C ₇ H ₁₀ N ₂ O	2-ethoxy-3-methylpyrazine[1]
2-Amino-3-chloropyrazine	6663-73-6	C ₄ H ₄ ClN ₃	3-chloropyrazin-2-amine[2]
2-Amino-3,5-dibromopyrazine	24241-18-7	C ₄ H ₃ Br ₂ N ₃	3,5-dibromopyrazin-2-amine[3]
2-Amino-3-methoxypyrazine	Not readily available	C ₅ H ₇ N ₃ O	3-methoxypyrazin-2-amine

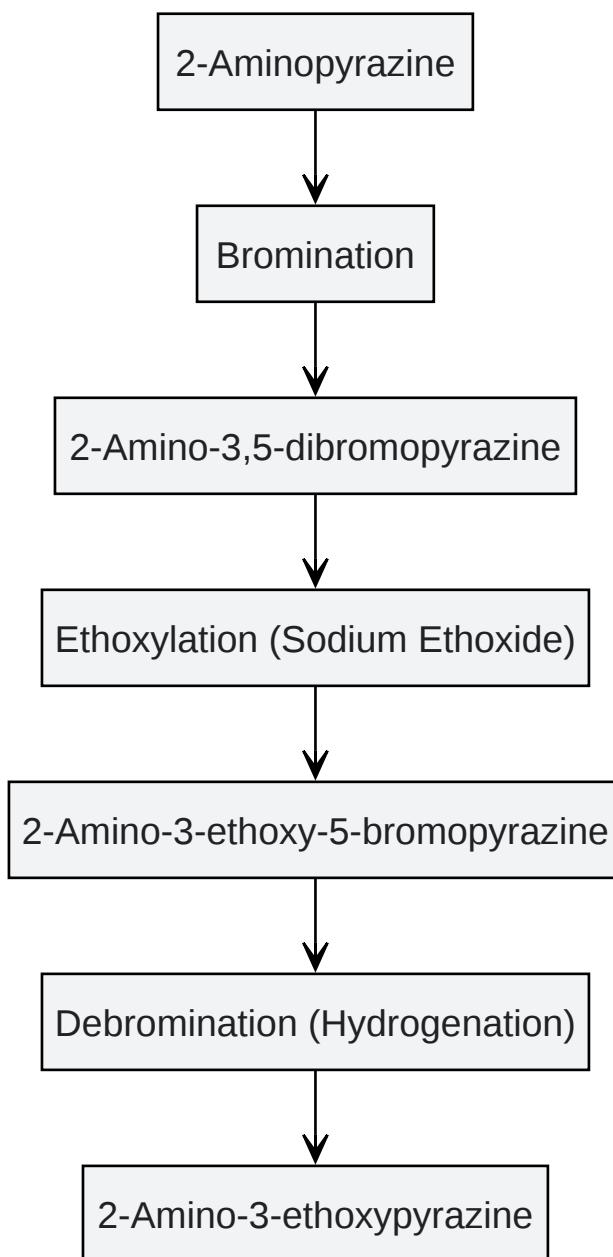
Proposed Synthesis of 2-Amino-3-ethoxypyrazine

A plausible synthetic route for **2-Amino-3-ethoxypyrazine** can be proposed based on a patented method for the synthesis of its methoxy analog, 2-Amino-3-methoxypyrazine. This multi-step process begins with the bromination of 2-aminopyrazine, followed by a nucleophilic substitution with an alkoxide, and concludes with a debromination step.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Amino-3,5-dibromopyrazine

This step involves the bromination of 2-aminopyrazine. The reaction is typically carried out in the presence of a polar solvent and a salt of a weak acid.


Step 2: Synthesis of 2-Amino-3-ethoxy-5-bromopyrazine

The intermediate, 2-Amino-3,5-dibromopyrazine, is then reacted with sodium ethoxide. The ethoxide selectively displaces the bromine atom at the 3-position of the pyrazine ring.

Step 3: Debromination to yield **2-Amino-3-ethoxypyrazine**

The final step is the removal of the bromine atom at the 5-position. This can be achieved through catalytic hydrogenation. The crude product can then be purified by crystallization.

A German patent describes a similar synthesis for 2-amino-3-methoxy-pyrazine, where 2-amino-3,5-dibromopyrazine is reacted with sodium methoxide, followed by hydrogenation to remove the second bromine atom.

[Click to download full resolution via product page](#)

Proposed synthesis pathway for **2-Amino-3-ethoxypyrazine**.

Potential Applications in Research and Drug Development

Pyrazine derivatives are a well-established class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of an amino and an ethoxy group at the 2 and 3 positions of the pyrazine ring, respectively, could impart unique electronic and steric properties to the molecule, making it a valuable scaffold for the design of novel therapeutic agents. Potential areas of investigation include its use as a building block for kinase inhibitors, GPCR modulators, and other targeted therapies.

Conclusion

While direct experimental data for **2-Amino-3-ethoxypyrazine** is scarce, a viable synthetic route can be proposed based on established methodologies for analogous compounds. The information presented in this guide, including the properties of related pyrazines and a hypothetical experimental protocol, serves as a valuable starting point for researchers and drug development professionals interested in exploring the potential of this novel compound. Further experimental work is necessary to fully characterize its chemical, physical, and biological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Ethoxy-3-ethylpyrazine | C8H12N2O | CID 520722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pyrazine alkaloids via dimerization of amino acid-derived α -amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- To cite this document: BenchChem. [2-Amino-3-ethoxypyrazine CAS number and identifiers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b113219#2-amino-3-ethoxypyrazine-cas-number-and-identifiers>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com